molecular formula C21H25N3O2 B2953354 2-{[1-(2-Cyclopropylbenzoyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one CAS No. 2189434-72-6

2-{[1-(2-Cyclopropylbenzoyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one

Katalognummer: B2953354
CAS-Nummer: 2189434-72-6
Molekulargewicht: 351.45
InChI-Schlüssel: UQCOATYQYQHMRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[1-(2-Cyclopropylbenzoyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C21H25N3O2 and its molecular weight is 351.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-{[1-(2-Cyclopropylbenzoyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one (CAS No. 2176270-02-1) has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C23H25N5O2
  • Molecular Weight : 403.5 g/mol
  • Structure : The compound features a piperidine ring, a cyclopropylbenzoyl moiety, and a dihydropyridazinone structure that contribute to its biological properties.

Research indicates that compounds similar to this compound may exhibit activity through various mechanisms:

  • Serotonin Receptor Modulation : Compounds with similar structures have shown affinity for serotonin receptors (5-HT1A and 5-HT7), which are implicated in mood regulation and anxiety disorders .
  • Phosphodiesterase Inhibition : Some derivatives have been identified as phosphodiesterase inhibitors (PDE4B and PDE10A), potentially enhancing intracellular cAMP levels and influencing neurochemical pathways related to depression and anxiety .
  • Neuroprotective Effects : Preliminary studies suggest that similar compounds may exhibit neuroprotective properties, possibly through antioxidant mechanisms or modulation of neuroinflammatory pathways.

Antidepressant Activity

A study evaluating derivatives of pyridazinone compounds demonstrated significant antidepressant-like effects in animal models, particularly in the forced swim test (FST). The tested compounds showed a reduction in immobility time, indicating potential efficacy in treating depression .

Anxiolytic Effects

In addition to antidepressant properties, some derivatives exhibited anxiolytic effects greater than those of standard anxiolytics like diazepam. This suggests a dual-action mechanism beneficial for treating both anxiety and depressive disorders .

Case Studies

  • Study on Dihydropyridazinones : A series of experiments involving various dihydropyridazinone derivatives revealed that modifications to the piperidine ring significantly influenced their binding affinity to serotonin receptors and phosphodiesterase inhibition. The most potent derivatives were noted for their ability to modulate both serotoninergic and dopaminergic systems effectively.
  • Animal Model Research : In vivo studies using rodent models demonstrated that administration of the compound led to significant behavioral changes consistent with reduced anxiety and improved mood states. These findings align with the hypothesis that modulation of serotonergic pathways contributes to these effects.

Data Summary

Biological ActivityObservationsReferences
AntidepressantReduced immobility in FST
AnxiolyticGreater efficacy than diazepam
Serotonin Receptor AffinityHigh affinity for 5-HT1A/7 receptors
Phosphodiesterase InhibitionInhibition of PDE4B and PDE10A

Eigenschaften

IUPAC Name

2-[[1-(2-cyclopropylbenzoyl)piperidin-4-yl]methyl]-6-methylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-15-6-9-20(25)24(22-15)14-16-10-12-23(13-11-16)21(26)19-5-3-2-4-18(19)17-7-8-17/h2-6,9,16-17H,7-8,10-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCOATYQYQHMRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=CC=CC=C3C4CC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.